Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the bromination of 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but with different positioning of the methyl and carboxylate groups.
Properties
CAS No. |
41598-77-0 |
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Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)6-4-7(10)8(12)11-5(6)2/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
FMQMFSUGAHSPNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)Br)C |
Origin of Product |
United States |
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